2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol
Description
Conceptual Framework of Spirochemistry in Organic Synthesis
Spirochemistry is a specialized area of organic chemistry focused on spiro compounds, which are molecules distinguished by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. This arrangement imparts a rigid, three-dimensional geometry that is fundamentally different from fused or bridged ring systems. The inherent three-dimensionality of spirocycles is a key attribute, as it allows for the creation of complex and sterically defined molecular architectures. bldpharm.comnih.gov
The synthesis of these compounds often involves strategies such as the dialkylation of an activated carbon center or various molecular rearrangement reactions. google.com The rigid structure conferred by the spiro center can be advantageous in asymmetric synthesis, where spirocyclic ligands have been shown to improve enantioselectivity in chemical reactions. google.com This control over spatial orientation makes spirocyclic frameworks highly valuable in the design of molecules with specific conformational requirements.
Significance of Nitrogen-Containing Spirocyclic Architectures in Chemical Research
When a nitrogen atom is incorporated into the spirocyclic framework, the resulting nitrogen-containing spirocycles, or azaspirocycles, gain significant attention, particularly in medicinal chemistry and materials science. bldpharm.comnih.gov These architectures are prevalent in a vast number of natural products and pharmaceuticals. researchgate.net The presence of the nitrogen atom introduces several beneficial properties: it can act as a hydrogen bond acceptor or donor, influence the molecule's basicity and solubility, and provide a point for further chemical functionalization. researchgate.net
More than half of all pharmaceutical compounds reportedly contain nitrogen-based heterocyclic structures, underscoring their importance. researchgate.net The stability of the azaspirocyclic core, combined with its capacity for diverse biological interactions, makes it a "privileged scaffold" in drug discovery—a molecular framework that is repeatedly found in active compounds and is therefore a promising starting point for developing new therapeutic agents. univ.kiev.ua
Overview of the Azaspiro[3.5]nonane Scaffold in Advanced Chemical Structures
The azaspiro[3.5]nonane scaffold consists of a four-membered ring (azetidine) and a six-membered ring (cyclohexane or piperidine) sharing a single carbon atom. This specific arrangement creates a rigid three-dimensional structure that is increasingly explored in medicinal chemistry. bldpharm.com The development of synthetic routes to access functionalized azaspiro[3.5]nonane derivatives is an active area of research, with multi-step sequences often required to construct the core structure. rsc.org
A key application of this scaffold is its use as a bioisostere—a substituent or group with similar physical or chemical properties that impart similar biological or chemical responses. For instance, azaspiro[3.5]nonane derivatives have been designed as bioisosteres for piperidine (B6355638), a common motif in drug molecules. Replacing a piperidine ring with an azaspiro[3.5]nonane scaffold can lead to improved metabolic stability and other desirable pharmacokinetic properties, a strategy referred to as "scaffold hopping". Research into related structures, such as 7-azaspiro[3.5]nonane, has led to the identification of potent agonists for therapeutic targets like the GPR119 receptor.
Research Context of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol within Spirocyclic Chemistry
The specific compound, this compound, belongs to the family of functionalized 6-azaspiro[3.5]nonanes. While detailed research and synthesis reports specifically dedicated to this molecule are not widely present in peer-reviewed literature, its structure positions it as a potentially valuable building block in synthetic and medicinal chemistry. Its core scaffold is a subject of significant interest, and its specific functional groups—dimethoxy, amine, and alcohol—offer multiple sites for chemical modification.
The table below summarizes the known physicochemical properties of the compound, derived from chemical supplier databases.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₉NO₃ |
| InChI Key | RXXSSBVSSNJPAV-UHFFFAOYSA-N |
| CAS Number | 2287343-13-7 |
| Monoisotopic Mass | 201.136 g/mol |
Given the established importance of the azaspiro[3.5]nonane scaffold, this compound can be contextualized as an intermediate or a fragment for the construction of more complex molecules. The hydroxyl (-OH) and secondary amine (-NH) groups provide handles for derivatization, allowing for its incorporation into larger structures through reactions like esterification, etherification, amidation, or alkylation. The dimethoxy acetal (B89532) group is stable under basic conditions but can be hydrolyzed under acidic conditions to reveal a ketone, offering another pathway for synthetic diversification. Therefore, the research relevance of this compound lies in its potential utility within programs aimed at exploring the chemical space of azaspirocyclic systems for applications in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-13-10(14-2)5-9(6-10)3-8(12)4-11-7-9/h8,11-12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSSBVSSNJPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(CNC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,2 Dimethoxy 6 Azaspiro 3.5 Nonan 8 Ol and Analogues
General Approaches to the Azaspiro[3.5]nonane Core Synthesis
The construction of the azaspiro[3.5]nonane skeleton relies on a variety of synthetic strategies that can be broadly categorized based on the key bond-forming steps that establish the spirocyclic center. These methods often involve the careful orchestration of cyclization reactions to build the requisite four- and six-membered rings around a central quaternary carbon.
Intramolecular Cyclization Reactions for Spirocyclic Formation
Intramolecular cyclization is a powerful strategy that involves forming one of the rings by creating a bond between two atoms within the same molecule. This approach is advantageous as it can provide high effective molarity, favoring the desired ring-closing event. For azaspirocycles, this often involves a precursor molecule that already contains one of the rings and a side chain positioned to cyclize and form the second ring at the spiro-center.
Key reactions in this category include:
Intramolecular Hydroamination: This involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. A tandem intramolecular hydroamination/semipinacol rearrangement has been reported as a single-step method for constructing certain azaspirocycles.
Radical Cyclization: Domino radical bicyclization processes can be employed to form the spirocyclic core. For instance, an aryl or vinyl radical can undergo a 5-exo-trig closure onto an imino group, generating an alkoxyaminyl radical which is then captured by an intramolecular double bond to complete the spirocycle formation.
Reductive Amination: The intramolecular reaction between an amine and a ketone or aldehyde can be used to form the second ring of the spirocycle. This method is particularly useful for creating piperidine (B6355638) or pyrrolidine rings fused at a spiro center.
[3+2] Spiroannulation Strategies
Spiroannulation strategies involve reactions where two components come together to form a ring directly at the spiro-center. A [3+2] cycloaddition is a type of dipolar cycloaddition that can be used to construct five-membered rings. While directly forming the six-membered ring of the azaspiro[3.5]nonane system would require a different cycloaddition, the principles of [3+2] cycloaddition are relevant in the broader context of spirocycle synthesis. In this approach, an azomethine ylide (a three-atom component) can react with a dipolarophile to form a five-membered heterocyclic ring. Adapting this concept, related cycloadditions can be envisioned for constructing the azaspiro framework.
Nucleophilic Substitution and Cycloaddition Approaches for Ring Construction
The construction of the azaspiro[3.5]nonane core can be achieved through fundamental reactions like nucleophilic substitution and cycloaddition. These methods build the rings sequentially.
Nucleophilic Substitution: A common approach involves an intermolecular or intramolecular nucleophilic substitution where a nitrogen nucleophile attacks an electrophilic carbon center bearing a leaving group, leading to ring closure. For example, a pre-formed cyclohexane derivative with an amine-containing side chain and a leaving group at the appropriate positions can undergo intramolecular cyclization to form the azetidine ring. Microwave-assisted nucleophilic substitutions have been shown to be rapid and efficient for creating various organic compounds in aqueous media, highlighting a green chemistry approach to such transformations google.com.
Cycloaddition Reactions: Diels-Alder, or [4+2] cycloaddition, reactions are powerful tools for forming six-membered rings. A strategy could involve the reaction of a diene with a dienophile to construct the cyclohexane portion of the spirocycle. For example, 5-methylidene-hydantoins can act as dienophiles in [4+2] cycloadditions with dienes like cyclopentadiene or cyclohexadiene to create spiro-compounds researchgate.net. Similarly, intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been used to afford fused benzonitriles, demonstrating the utility of cycloaddition in complex ring construction.
Table 1: Overview of General Synthetic Strategies for Azaspiro Cores
| Strategy | Reaction Type | Description | Key Intermediates/Reagents |
|---|---|---|---|
| Intramolecular Cyclization | Radical Bicyclization | A domino reaction involving radical intermediates to form both rings in a sequential manner. | Oxime ethers, AIBN or Et₃B, Bu₃SnH |
| Intramolecular Cyclization | Reductive Amination | Ring closure via the formation of an imine or enamine followed by reduction. | Amine, Ketone/Aldehyde, Reducing agent |
| Cycloaddition | [4+2] Cycloaddition | Formation of a six-membered ring by reacting a diene and a dienophile. | Dienes (e.g., cyclopentadiene), Dienophiles |
| Nucleophilic Substitution | Intramolecular Sₙ2 | A nitrogen nucleophile displaces a leaving group within the same molecule to form the azetidine ring. | Amine, Alkyl halide/tosylate |
Oxidative Cyclization Techniques for Spirocyclic Systems
Oxidative cyclization introduces significant structural changes by forming intramolecular bonds through redox chemistry. These reactions can forge complex molecular scaffolds from acyclic or less complex cyclic precursors. For azaspirocycles, an oxidizing agent can initiate a reaction cascade that results in the formation of one of the rings. This can involve the oxidation of a nitrogen atom to a nitrenium intermediate, which then undergoes cyclization. Reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) have been used to initiate oxidative 5-exo-trig cyclization of unsaturated amides to form azaspirocycles. Similarly, manganese dioxide (MnO₂) can mediate the oxidative cyclization of "formal" Schiff's bases, providing access to complex fused heterocyclic systems.
Specific Synthetic Pathways for 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol
A review of the current scientific literature did not yield a specific, documented synthetic route for the target compound this compound. The synthesis of related structures, such as 2,5-dioxa-8-azaspiro[3.5]nonane, has been reported, but the direct pathway to the titled compound remains elusive in published works.
Formation of the Spiro[3.5]nonane Framework
While a direct synthesis for this compound is not detailed, the construction of the core 6-azaspiro[3.5]nonane framework would logically proceed by applying the general principles outlined in the previous sections. A plausible, though hypothetical, approach would involve the initial synthesis of a substituted cyclohexane precursor. This precursor would need to contain the functional groups required for the subsequent formation of the four-membered azetidine ring.
For instance, a synthetic sequence could begin with a protected 4-aminocyclohexanone derivative. The ketone could be converted to the 2,2-dimethoxy acetal (B89532), and the amino group could serve as the nitrogen for the azetidine ring. A key step would be the introduction of a functionalized one-carbon unit at the 4-position, which could then be used to close the azetidine ring via an intramolecular nucleophilic substitution. The stereochemistry of the hydroxyl group at the 8-position (cyclohexane ring) would need to be controlled during the synthesis of the initial cyclohexane precursor or introduced at a later stage. The development of a modular entry point to azaspiro[3.n]alkanes is an ongoing area of research to facilitate their integration into medicinal chemistry programs.
Introduction of the Dimethoxy Functionality
The geminal dimethoxy group at the C-2 position of the azaspiro[3.5]nonane core functions as an acetal (specifically, a ketal). This structure is typically installed by protecting a precursor carbonyl group.
The logical precursor for the 2,2-dimethoxy functionality is a ketone at the C-2 position. Therefore, a key intermediate in the synthesis is a 6-azaspiro[3.5]nonan-2-one derivative. The design of this precursor must account for the stability of the strained cyclobutane (B1203170) ring and the reactivity of the amine in the piperidine ring.
The synthesis would likely commence from a suitable dione, such as N-protected-6-azaspiro[3.5]nonane-2,8-dione. The nitrogen atom of the piperidine ring is a secondary amine, which is nucleophilic and must be protected to prevent side reactions during subsequent synthetic steps. The choice of the protecting group is crucial and is discussed in section 2.2.4. The carbonyl group on the four-membered ring (C-2) is generally more strained and potentially more reactive than the carbonyl on the six-membered ring (C-8), which can sometimes be exploited for selective reactions.
The conversion of the C-2 ketone to the corresponding dimethyl ketal is a standard acid-catalyzed reaction. This transformation is an equilibrium process that is driven to completion by removing the water generated during the reaction.
Common methods for this transformation include:
Reaction with Methanol and an Acid Catalyst: The ketone precursor is treated with an excess of methanol in the presence of a catalytic amount of a strong acid, such as hydrogen chloride (HCl) or p-toluenesulfonic acid (TsOH).
Use of Trialkyl Orthoformates: A highly effective method involves the use of trimethyl orthoformate, HC(OCH₃)₃. This reagent serves as a source of the methoxy (B1213986) groups and also reacts with the water byproduct to form methyl formate and methanol, thus driving the equilibrium toward the formation of the ketal.
The reaction conditions must be carefully controlled to avoid undesired side reactions, such as the decomposition of the spirocyclic core or cleavage of the nitrogen-protecting group, particularly if it is acid-labile.
Table 1: Comparison of Reagents for Ketal Formation
| Reagent System | Catalyst | Advantages | Considerations |
|---|---|---|---|
| Methanol (excess) | HCl, H₂SO₄, TsOH | Readily available and inexpensive reagents. | Equilibrium reaction; requires water removal (e.g., Dean-Stark trap). Strong acids may cause side reactions. |
| Trimethyl Orthoformate | Acid catalyst (e.g., TsOH) | Acts as both reactant and water scavenger; drives reaction to completion. | Reagent is more expensive than methanol. |
| 2,2-Dimethoxypropane | Acid catalyst (e.g., TsOH) | Acts as both reactant and water scavenger (produces acetone). | Can introduce acetone as a byproduct. |
Strategies for Incorporating the Hydroxyl Group
The hydroxyl group at the C-8 position is a secondary alcohol, which is most commonly synthesized through the reduction of a corresponding ketone precursor, in this case, a 2,2-dimethoxy-6-azaspiro[3.5]nonan-8-one intermediate.
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. wikipedia.orgpressbooks.pub Several hydride-based reducing agents can accomplish this conversion effectively. pressbooks.publibretexts.org The choice of reagent depends on the presence of other functional groups in the molecule and the desired selectivity. wikipedia.org
Commonly used reducing agents include:
Sodium borohydride (NaBH₄): A mild and selective reducing agent that is safe to handle and compatible with protic solvents like methanol and ethanol. pressbooks.publibretexts.org It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides. pressbooks.publibretexts.org
Lithium aluminum hydride (LiAlH₄): A very powerful and reactive reducing agent capable of reducing almost all carbonyl functionalities, including esters, carboxylic acids, and amides. wikipedia.orgpressbooks.publibretexts.org It must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF) and reacts violently with water. pressbooks.pub
For the reduction of the C-8 ketone in the 2,2-dimethoxy-6-azaspiro[3.5]nonan-8-one intermediate, sodium borohydride is often the preferred reagent due to its chemoselectivity and milder reaction conditions, which helps preserve the dimethyl ketal at C-2.
Table 2: Comparison of Common Hydride Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Reactivity | Solvent | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. pressbooks.publibretexts.org | Protic (Methanol, Ethanol) | Aqueous acid or simple extraction |
| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces most carbonyls. pressbooks.publibretexts.org | Aprotic (THF, Diethyl Ether) | Careful quenching with water/base (e.g., Fieser workup) |
| Zinc Borohydride | Zn(BH₄)₂ | Mild and selective; can be used for selective reduction of aldehydes and ketones. wikipedia.org | Aprotic (THF, Diethyl Ether) | Aqueous acid |
The reduction of the C-8 ketone can result in two diastereomeric alcohols, with the hydroxyl group oriented either cis or trans relative to the cyclobutane ring. Achieving stereoselectivity is often a key challenge in the synthesis of complex cyclic molecules. The stereochemical outcome is dictated by the direction of the hydride attack on the carbonyl carbon.
Strategies for stereoselective reduction include:
Steric Hindrance: The inherent steric environment of the spirocyclic system can direct the incoming hydride nucleophile to the less hindered face of the carbonyl, leading to a preferential formation of one diastereomer.
Bulky Reducing Agents: The use of sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®), can enhance stereoselectivity. These reagents approach from the least hindered side, providing high levels of control.
Chelation Control: If a nearby functional group can coordinate with the reducing agent's metal cation, it can lock the conformation of the ring and direct the hydride delivery from a specific face.
The specific stereochemical preference would depend on the exact conformation of the N-protected 6-azaspiro[3.5]nonane ring system.
Role of Protecting Group Strategies in Synthesis
Protecting group strategies are essential in the synthesis of multifunctional molecules like this compound. csic.es The secondary amine at the N-6 position is both basic and nucleophilic and can interfere with many of the reactions required for the synthesis. Therefore, it must be masked with a suitable protecting group.
The ideal protecting group should be:
Easy to introduce in high yield.
Stable to the conditions of subsequent reactions (e.g., acid-catalyzed ketalization, ketone reduction).
Readily removable in high yield without affecting other functional groups.
Common protecting groups for amines include carbamates and benzyl groups.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of nucleophilic and reducing agents (including NaBH₄ and LiAlH₄) but is easily removed under acidic conditions (e.g., trifluoroacetic acid). Its acid lability requires careful planning, as the conditions for its removal could also cleave the acid-sensitive dimethyl ketal.
Benzyl (Bn): Introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. The benzyl group is very robust and stable to acidic, basic, and many reductive conditions. It is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C), a process that is generally compatible with both ketal and alcohol functionalities. google.com
Table 3: Common Nitrogen Protecting Groups for Azaspirocycle Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong acid (TFA, HCl) | Stable to base, reduction, hydrogenation. |
| Benzyloxycarbonyl | Cbz | CbzCl, base | Catalytic Hydrogenation (H₂/Pd) | Stable to acid, base. |
| Benzyl | Bn | BnBr, base | Catalytic Hydrogenation (H₂/Pd). google.com | Stable to acid, base, many reducing agents. |
Amine Protection (e.g., N-Boc, N-Benzyl)
In the synthesis of azaspirocycles, the secondary amine is a nucleophilic and basic site that often requires protection to prevent unwanted side reactions during various synthetic steps, such as oxidation or alkylation. libretexts.orgresearchgate.net The choice of a suitable protecting group is crucial; it must be stable to the reaction conditions employed in subsequent steps and easily removable under mild conditions. libretexts.org
Commonly used protecting groups for the amine functionality include the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups.
N-Boc Protection: The Boc group is widely used due to its stability under a variety of conditions, including those involving nucleophiles and catalytic hydrogenation. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. The removal of the Boc group is conveniently achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM).
N-Benzyl Protection: The benzyl group is another common protecting group for amines. It is introduced via reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. A key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which proceeds under neutral conditions.
| Protecting Group | Introduction Reagents | Cleavage Conditions | Stability |
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N) | Acidic (e.g., TFA, HCl) | Stable to bases, nucleophiles, hydrogenation |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl), Base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
Hydroxyl Protection
The hydroxyl group is a reactive functional group that can act as a nucleophile or an acid, often interfering with desired chemical transformations elsewhere in the molecule. libretexts.orglibretexts.org Therefore, its protection is a common requirement in multi-step syntheses. libretexts.orglibretexts.org A suitable protecting group for an alcohol must be easy to introduce, stable under the required reaction conditions, and readily removable in high yield. libretexts.orguobaghdad.edu.iq The primary methods for protecting hydroxyl groups involve their conversion into ethers, esters, or acetals. libretexts.org
For the synthesis of compounds like this compound, common strategies involve the formation of silyl ethers or benzyl ethers.
Silyl Ethers: Trialkylsilyl ethers are among the most common protecting groups for alcohols. libretexts.org Their popularity stems from the ease of formation, stability, and the variety of reagents available, which allows for tuning their stability. Commonly used silyl ethers include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS). highfine.com They are typically formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base such as imidazole. The stability of silyl ethers towards acidic and basic conditions varies significantly, allowing for selective deprotection. highfine.com For instance, TMS ethers are readily cleaved by mild acid, while TBDMS ethers are more robust. highfine.com Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving most silyl ethers.
Benzyl Ethers (Bn): The benzyl group can be introduced by reacting the alcohol with benzyl bromide or benzyl chloride under basic conditions (Williamson ether synthesis). highfine.com Benzyl ethers are stable across a wide range of reaction conditions, including acidic and basic media, but are easily cleaved by catalytic hydrogenolysis. uobaghdad.edu.iqhighfine.com
| Protecting Group | Common Reagents for Introduction | Common Reagents for Cleavage | Relative Stability to Acid Hydrolysis |
| Trimethylsilyl (TMS) | TMSCl, Et₃N or Imidazole | K₂CO₃/MeOH; mild acid | Low |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | TBAF, THF; AcOH/H₂O | Moderate |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | TBAF, THF | High |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Very High |
Advanced Synthetic Transformations in Spirocyclic Chemistry
The construction of the spirocyclic core is the most challenging aspect of synthesizing molecules like this compound. Modern synthetic chemistry offers powerful tools for the efficient and stereoselective formation of these complex three-dimensional structures.
Gold-Catalyzed Rearrangements for Oxetane-Containing Spirocycles
Gold catalysts have emerged as powerful tools in organic synthesis due to their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack under mild conditions. nih.gov This high "alkynophilicity" of gold(I) complexes enables a wide range of transformations, including cyclizations and rearrangements, to form complex molecular architectures. nih.gov
In the context of spirocyclic chemistry, gold-catalyzed reactions can facilitate intricate cascade reactions. For instance, gold(I) can catalyze the cycloisomerization of enynes to generate cyclopropyl gold(I) carbene-like intermediates. nih.gov These reactive intermediates can then undergo further transformations. While direct examples leading to oxetane-containing spirocycles via gold-catalyzed rearrangements are specific, the general principle involves the gold-catalyzed activation of an unsaturated system, followed by an intramolecular attack by a nucleophile (like a hydroxyl group) and subsequent rearrangement. For example, a gold(I)-catalyzed cascade reaction of oxoenynes can lead to the formation of oxatricyclic derivatives through a formal [2+2+2] cycloaddition involving an alkyne, an alkene, and a carbonyl group. nih.gov The synthesis of functionalized spirocyclic oxetanes has also been reported through different photochemical methods, such as the Paternò–Büchi reaction. rsc.org
Enantioselective Approaches for Spirocyclic Scaffolds
The development of enantioselective methods for the synthesis of spirocycles is a major focus of modern organic chemistry, given their prevalence in natural products and their potential as pharmaceutical agents. rsc.orgscispace.com Achieving high enantioselectivity in the construction of spirocenters is challenging but can be accomplished through several strategies.
Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis, including the formation of spirocycles. rsc.orgscispace.com For example, chiral N,N'-dioxide/Mg(II) complex Lewis acid catalysts have been used in highly diastereo- and enantioselective cascade annulation reactions to produce densely functionalized spiro[cyclopentane-1,3′-oxindole] compounds with multiple stereocenters. acs.org
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts are effective for creating enantioenriched spirocyclic compounds. This approach has been successfully applied to the synthesis of spirocyclic azetidine oxindoles using a novel cinchona alkaloid-derived catalyst, achieving high yields and excellent enantiomeric ratios (up to 2:98 er). nih.govacs.org
Metal-Catalyzed Reactions: Chiral metal complexes are widely used to catalyze a variety of enantioselective transformations leading to spirocycles. This includes cycloadditions, alkylations, and rearrangements.
These enantioselective methods provide access to specific stereoisomers of complex spirocyclic scaffolds, which is critical for their application in medicinal chemistry and drug discovery. nih.govacs.org
Optimization of Reaction Parameters and Scalability in Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a large-scale process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Influence of Reaction Conditions on Yield and Purity
The yield and purity of a chemical reaction are highly dependent on a variety of parameters. Systematic optimization is crucial for developing robust and reliable synthetic protocols. Key parameters that are often varied include:
Temperature: Reaction rates are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition of reactants and products.
Solvent: The choice of solvent can significantly impact reaction outcomes by influencing the solubility of reactants, the stability of intermediates, and the reaction rate.
Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the selectivity of the reaction.
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal point to stop the reaction, maximizing the yield of the desired product while minimizing the formation of byproducts.
Factorial design experiments are a systematic approach to optimize multiple reaction parameters simultaneously, allowing for the efficient identification of the optimal conditions. rsc.org Such optimization was demonstrated in the synthesis of carbazolones, where a copper-catalyzed intramolecular annulation was refined by systematically adjusting reaction parameters. researchgate.net
| Parameter | General Influence on Reaction | Optimization Goal |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Find the lowest temperature for an efficient reaction to maximize selectivity and minimize energy consumption. |
| Solvent | Influences solubility, stability of intermediates, and reaction kinetics. | Select a solvent that maximizes yield and purity, and is suitable for scale-up (e.g., low toxicity, cost-effective). |
| Catalyst Loading | Directly impacts reaction rate. | Minimize catalyst loading without significantly compromising reaction time or yield to reduce costs. |
| Reactant Stoichiometry | Can affect conversion and selectivity, especially when one reactant is used in excess. | Determine the optimal ratio of reactants to maximize the conversion of the limiting reagent and minimize waste. |
| Reaction Time | Determines the extent of conversion. | Identify the shortest time required to achieve maximum yield, preventing product degradation or byproduct formation. |
Industrial Relevance and Process Design Considerations for this compound and Analogues
The industrial relevance of this compound and its analogues is primarily situated within the pharmaceutical and agrochemical sectors, where spirocyclic scaffolds are increasingly valued for their three-dimensional structures that can lead to improved biological activity and physicochemical properties. While specific large-scale manufacturing processes for this compound are not extensively detailed in publicly available literature, the growing interest in azaspiro[3.5]nonane derivatives as building blocks in drug discovery suggests a significant potential for their industrial production.
Process Design and Scalability
For a compound like this compound, several key considerations would be paramount in designing an industrial manufacturing process:
Route Scouting and Optimization: The initial laboratory-scale synthesis would undergo rigorous route scouting to identify the most economically viable and scalable process. This involves evaluating different synthetic strategies to minimize the number of steps, avoid costly or hazardous reagents, and maximize yield and purity.
Raw Material Sourcing: The availability and cost of starting materials are critical factors. A scalable synthesis would rely on commercially abundant and consistently high-quality raw materials.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential for ensuring a robust and reproducible process. The use of milder reaction conditions is often preferred to reduce energy consumption and improve the safety profile.
Solvent Selection: The choice of solvents is crucial from both a process efficiency and an environmental perspective. Green chemistry principles would favor the use of safer, more sustainable solvents with efficient recovery and recycling protocols.
Work-up and Purification: Industrial processes aim to simplify work-up and purification procedures to reduce cycle times and solvent usage. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.
Safety and Environmental Considerations: A thorough hazard assessment of all reagents, intermediates, and final products is mandatory. The process must be designed to minimize the generation of hazardous waste and comply with environmental regulations.
Potential for Continuous Flow Synthesis
For the production of specialty chemicals like this compound, continuous flow chemistry presents a promising alternative to traditional batch processing. nih.gov The advantages of flow synthesis include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for automation and process integration. nih.gov A multi-step synthesis could be "telescoped" into a continuous sequence, minimizing the need for isolation and purification of intermediates. nih.gov
Research Findings on Analogous Compounds
Research on the synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane derivatives has demonstrated the feasibility of producing these complex molecules on a multigram scale with good yields. univ.kiev.ua These synthetic approaches are described as facile and scalable, suggesting that similar methodologies could be adapted for the industrial production of this compound.
The table below summarizes key aspects of a patented synthetic method for a related azaspiro[3.5]nonane derivative, highlighting features relevant to industrial production.
| Parameter | Description | Industrial Relevance |
|---|---|---|
| Starting Materials | Commercially available and relatively inexpensive. | Ensures a stable and cost-effective supply chain. |
| Number of Steps | A concise, multi-step synthesis. | Reduces manufacturing time and cost. |
| Reaction Types | Includes acylation, cyclization, reduction, and deprotection. | Utilizes well-established and scalable chemical transformations. |
| Yields | Reported as high overall yield. | Maximizes product output and minimizes waste. |
| Purification | Standard purification techniques. | Facilitates straightforward isolation of the final product. |
Chemical Reactivity and Transformations of 2,2 Dimethoxy 6 Azaspiro 3.5 Nonan 8 Ol
Reactivity of the Azaspiro[3.5]nonane Nitrogen Atom
The nitrogen atom at the 6-position of the azaspiro[3.5]nonane ring is a secondary amine, rendering it nucleophilic. This inherent nucleophilicity is the basis for a variety of derivatization reactions, including N-alkylation and N-acylation. While specific studies on the N-alkylation of sulfoximine derivatives of thiaazaspiro[3.5]nonane have been reported, demonstrating the accessibility and reactivity of the nitrogen atom in this spirocyclic system, detailed research on 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol itself is limited. acs.org However, the general principles of secondary amine reactivity provide a strong indication of its expected chemical behavior.
N-Alkylation Reactions and Derivatization
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile and participate in N-alkylation reactions. These reactions typically involve the treatment of the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom displaces the leaving group on the alkylating agent to form a new carbon-nitrogen bond.
A general scheme for the N-alkylation of this compound is presented below:
Reaction Scheme:
Reactant A: this compound
Reactant B: Alkyl Halide (R-X, where R = alkyl group, X = halogen)
Product: N-Alkyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol
Byproduct: Hydrogen Halide (HX)
| Reactant A | Reactant B | Reagents/Conditions | Product |
| This compound | Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Methyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
| This compound | Ethyl Bromide | Base (e.g., Et₃N), Solvent (e.g., THF) | N-Ethyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
| This compound | Benzyl Chloride | Base (e.g., NaH), Solvent (e.g., DMF) | N-Benzyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
The choice of base and solvent is crucial for the success of these reactions, as they can influence the reaction rate and yield. The use of a base is necessary to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
Acylation and Amidation Reactions
Similar to N-alkylation, the nucleophilic nitrogen of this compound can react with acylating agents such as acid chlorides or acid anhydrides to form N-acyl derivatives (amides). These reactions are typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid byproduct.
A representative reaction scheme for the N-acylation is as follows:
Reaction Scheme:
Reactant A: this compound
Reactant B: Acyl Halide (RCO-X, where R = alkyl or aryl group, X = halogen)
Product: N-Acyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol
Byproduct: Hydrogen Halide (HX)
| Reactant A | Reactant B | Reagents/Conditions | Product |
| This compound | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acetyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
| This compound | Benzoyl Chloride | Base (e.g., Et₃N), Solvent (e.g., Toluene) | N-Benzoyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
| This compound | Acetic Anhydride | No base required or catalytic base, neat or solvent | N-Acetyl-2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
These amidation reactions are generally high-yielding and provide a straightforward method for introducing a wide range of functional groups onto the azaspiro[3.5]nonane nitrogen.
Potential for Ring Expansion or Contraction Reactions Involving Nitrogen
The literature on ring expansion or contraction reactions specifically involving the nitrogen atom of the 6-azaspiro[3.5]nonane ring system is scarce. In general, such transformations in cyclic amines can be induced under specific conditions, often involving rearrangement of reactive intermediates. For instance, reactions like the Tiffeneau-Demjanov rearrangement can lead to ring expansion of cyclic amino alcohols. However, the applicability of such reactions to this compound has not been reported. Theoretical studies could provide insight into the thermodynamic and kinetic feasibility of such transformations, but experimental evidence is currently lacking.
Transformations Involving the Dimethoxy Acetal (B89532) Functionality
The dimethoxy acetal group at the 2-position of the spirocyclic system is susceptible to hydrolysis and transacetalization reactions, typically under acidic conditions. This functionality serves as a protected form of a ketone, which can be deprotected to reveal the carbonyl group.
Hydrolysis to Ketone Derivatives
The hydrolysis of the dimethoxy acetal to the corresponding ketone is a classic transformation in organic chemistry. This reaction is catalyzed by acid and involves the addition of water to the protonated acetal, followed by the elimination of two molecules of methanol.
Reaction Scheme:
Reactant: this compound
Reagents: Acid catalyst (e.g., HCl, H₂SO₄), Water
Product: 6-Azaspiro[3.5]nonane-2,8-dione (after oxidation of the alcohol) or 8-hydroxy-6-azaspiro[3.5]nonan-2-one
Byproduct: Methanol
| Reactant | Reagents/Conditions | Product |
| This compound | Aqueous HCl, THF | 8-Hydroxy-6-azaspiro[3.5]nonan-2-one |
| This compound | p-Toluenesulfonic acid, Acetone/Water | 8-Hydroxy-6-azaspiro[3.5]nonan-2-one |
The resulting ketone, 8-hydroxy-6-azaspiro[3.5]nonan-2-one, is a versatile intermediate that can undergo further reactions at the newly formed carbonyl group, as well as at the secondary amine and alcohol functionalities. A derivative, 6-Boc-2-oxo-6-azaspiro[3.5]nonane, where the nitrogen is protected with a Boc group, is a known compound. achemblock.combiosynth.com
Transacetalization Reactions
Transacetalization is a process where an existing acetal is converted into a new acetal by reacting it with a different alcohol or diol in the presence of an acid catalyst. This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the new alcohol or by removing the original alcohol (methanol in this case) from the reaction mixture.
For this compound, transacetalization with a diol like ethylene glycol would lead to the formation of a spirocyclic 1,3-dioxolane derivative.
Reaction Scheme:
Reactant A: this compound
Reactant B: Diol (e.g., Ethylene Glycol)
Product: Spiro[6-azaspiro[3.5]nonane-2,2'- acs.orgdioxolan]-8-ol
Byproduct: Methanol
| Reactant A | Reactant B | Reagents/Conditions | Product |
| This compound | Ethylene Glycol | Acid catalyst (e.g., TsOH), Toluene, Dean-Stark | Spiro[6-azaspiro[3.5]nonane-2,2'- acs.orgdioxolan]-8-ol |
| This compound | Propane-1,3-diol | Acid catalyst (e.g., Amberlyst-15), Hexane | Spiro[6-azaspiro[3.5]nonane-2,2'- acs.orgdioxan]-8-ol |
This reaction is useful for introducing different protecting groups for the ketone functionality or for synthesizing more complex spirocyclic systems.
Reactivity under Different Acidic and Basic Conditions
The reactivity of this compound is significantly influenced by the pH of the reaction medium. The presence of both a basic amino group and an acid-sensitive acetal moiety, along with a hydroxyl group, allows for distinct chemical behaviors under acidic and basic conditions.
Under acidic conditions , the secondary amine nitrogen readily undergoes protonation to form an ammonium salt. This protonation enhances the water solubility of the compound and deactivates the nitrogen's nucleophilicity. More significantly, the acetal group at the C2 position is susceptible to acid-catalyzed hydrolysis. cdnsciencepub.com This reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which can then hydrolyze further to yield a ketone. The stability of the spirocyclic ring system will influence the kinetics of this hydrolysis. While spiro ortho esters have been shown to hydrolyze more slowly than their acyclic counterparts, the relief of ring strain can still be a driving force for such reactions. cdnsciencepub.com
| Condition | Effect on Functional Groups | Potential Reactions |
| Acidic | Amine protonation, Acetal hydrolysis | Salt formation, Acetal cleavage to ketone |
| Basic | Alcohol deprotonation | Alkoxide formation for subsequent reactions |
Reactions of the Hydroxyl Group
The secondary hydroxyl group at the C8 position is a key site for the functionalization of this compound. It can participate in a variety of reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Carbonyls
The secondary alcohol can be oxidized to the corresponding ketone, 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. chemistryviews.orglibretexts.org
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). chemistryviews.orgchemguide.co.uk However, due to the toxicity of chromium, alternative methods are often preferred. Swern oxidation, using dimethyl sulfoxide activated with oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are mild and effective methods for this transformation. pitt.edu For amino alcohols, the presence of the amino group can sometimes interfere with the oxidation, but gold-catalyzed aerobic oxidation has been shown to be effective for the oxidation of amino alcohols, though the presence of the amino group can affect the catalyst's durability. mdpi.com
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-one |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-one |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C, then Et₃N | 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-one |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-one |
Esterification and Etherification Reactions
Esterification of the secondary hydroxyl group can be achieved by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid catalysis, typically with a strong acid like sulfuric acid, is often employed in Fischer esterification with a carboxylic acid. The reaction is reversible, and removal of water is necessary to drive the equilibrium towards the ester product. Given the steric hindrance around the hydroxyl group within the spirocyclic system, more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) may provide better yields.
Etherification can be accomplished by various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. The alkoxide is generated by treating the alcohol with a strong base such as sodium hydride. Due to the presence of the amine, which can also be alkylated, protection of the amine may be necessary for selective O-alkylation. Alternatively, etherification can be achieved under acidic conditions, for instance, by reaction with another alcohol in the presence of an acid catalyst, though this is less common for complex alcohols.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide is a poor leaving group. Therefore, activation of the hydroxyl group is necessary for it to be displaced by a nucleophile. A common strategy is to convert the alcohol into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. Once activated, the resulting sulfonate ester can undergo Sₙ2 reaction with a variety of nucleophiles, leading to inversion of stereochemistry at the C8 position.
Another approach is the Mitsunobu reaction, which allows for the one-pot conversion of the alcohol to a variety of functional groups with inversion of configuration. This reaction typically involves the use of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for attack by a nucleophile.
Spirocyclic Ring System Stability
The 6-azaspiro[3.5]nonane framework is a thermodynamically stable spirocyclic system. The stability arises from the perpendicular arrangement of the two rings, which minimizes steric interactions. acs.org This rigid structure is generally resistant to degradation under normal conditions.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. While specific experimental NMR data for 2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol is not widely available in published literature, a detailed theoretical analysis based on its known structure allows for the prediction of its spectral characteristics.
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methoxy (B1213986) (2 x -OCH₃) | 3.0 - 3.5 | Singlet | 6H |
| -CH₂- (adjacent to N) | 2.5 - 3.0 | Multiplet | 4H |
| -CH₂- (cyclobutane ring) | 1.8 - 2.4 | Multiplet | 4H |
| -CH-OH | 3.8 - 4.2 | Multiplet | 1H |
| -OH | Variable | Broad Singlet | 1H |
| -NH | Variable | Broad Singlet | 1H |
The two methoxy groups at the C2 position are expected to appear as a sharp singlet in the range of δ 3.0-3.5 ppm due to the absence of adjacent protons. The protons on the carbons adjacent to the nitrogen atom in the piperidine (B6355638) ring would likely resonate in the δ 2.5-3.0 ppm region, appearing as multiplets due to coupling with neighboring protons. The methylene protons of the cyclobutane (B1203170) ring are anticipated to produce complex multiplets in the upfield region of δ 1.8-2.4 ppm. The proton attached to the carbon bearing the hydroxyl group (-CH-OH) would be deshielded and is expected to appear as a multiplet around δ 3.8-4.2 ppm. The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are variable and depend on factors such as solvent and concentration; they would typically appear as broad singlets.
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (Quaternary, -C(OCH₃)₂) | 90 - 100 |
| C5 (Spiro) | 40 - 50 |
| C8 (-CH-OH) | 65 - 75 |
| C1, C3, C4, C7, C9 (-CH₂-) | 20 - 60 |
| Methoxy (-OCH₃) | 50 - 60 |
The quaternary carbon at C2, bonded to two oxygen atoms, is expected to be significantly deshielded, with a chemical shift in the δ 90-100 ppm range. The spiro carbon (C5) would likely appear in the δ 40-50 ppm region. The carbon bearing the hydroxyl group (C8) is anticipated to resonate around δ 65-75 ppm. The various methylene (-CH₂) carbons in both the piperidine and cyclobutane rings would have signals in the δ 20-60 ppm range. The two equivalent methoxy carbons are expected to produce a single peak in the δ 50-60 ppm region.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons on adjacent carbons in the cyclobutane and piperidine rings, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity across the spiro center and confirming the placement of the methoxy and hydroxyl groups. For example, correlations between the methoxy protons and the C2 quaternary carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry of the molecule, particularly the relative orientation of substituents on the spirocyclic framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₉NO₃), the expected monoisotopic mass is 201.1365 g/mol . HRMS analysis would be expected to yield an m/z value that is very close to this theoretical value, confirming the elemental composition. Predicted m/z values for various adducts are presented in the table below.
Predicted HRMS Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.1438 |
| [M+Na]⁺ | 224.1257 |
| [M+K]⁺ | 240.0997 |
| [M-H]⁻ | 200.1292 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH), secondary amine (N-H), and ether (C-O) functionalities, in addition to the alkane backbone.
The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The secondary amine N-H stretching vibration is anticipated to appear as a single, sharper peak between 3300 and 3500 cm⁻¹. The C-O stretching vibrations from the two methoxy groups are expected to produce strong, characteristic bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The C-H stretching vibrations of the aliphatic spirocyclic framework would be observed in the 2850-3000 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 (sharp) |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
| Ether (C-O) | C-O Stretch | 1050 - 1150 (strong) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses stereogenic centers, X-ray crystallography is indispensable for the unambiguous assignment of the relative and absolute configuration of these centers, provided a suitable single crystal can be obtained.
The analysis would reveal the conformation of the cyclohexane and cyclobutane rings within the spirocyclic system. It would definitively establish the spatial orientation of the hydroxyl and dimethoxy substituents. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would serve as the gold standard for the structural confirmation of this compound.
Chromatographic Techniques for Purity and Intermediate Tracking
Chromatographic methods are central to assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction by tracking the appearance of products and the disappearance of reactants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure sample will ideally show a single peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The presence of additional peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample.
Table 2: Illustrative HPLC Method Parameters for the Analysis of Azaspiro Compounds
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and semi-volatile compounds. While the polarity of the hydroxyl and amine groups in this compound might necessitate derivatization to increase its volatility for GC analysis, this technique can provide valuable structural information through its characteristic fragmentation patterns.
In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methoxy group (-OCH₃), a water molecule (-H₂O) from the alcohol, or cleavage of the spirocyclic rings. Analysis of these fragments can help to confirm the molecular structure.
Computational Chemistry and Theoretical Studies of 2,2 Dimethoxy 6 Azaspiro 3.5 Nonan 8 Ol
Molecular Modeling and Conformational Analysis of the Spirocyclic System
The structure of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol contains two rings fused at a single quaternary carbon atom, known as the spiro junction. This arrangement inherently introduces ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions).
Cyclobutane (B1203170) Ring: The four-membered ring is inherently strained due to its deviation from the ideal tetrahedral bond angle of 109.5°. Computational models would analyze the degree of puckering in this ring as a mechanism to alleviate some of the torsional strain that would be present in a perfectly planar conformation.
Piperidine (B6355638) Ring: The six-membered nitrogen-containing ring can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable. The analysis would focus on the specific chair conformation adopted and the axial or equatorial positioning of the hydroxyl group on the C8 carbon.
Spiro Junction: The geometry of the spiro carbon is critical. Theoretical models are used to calculate the bond angles and bond lengths around this central atom to understand how the two rings accommodate each other. The strain originating from the small cyclobutane ring can influence the geometry and flexibility of the larger piperidine ring.
A theoretical study would quantify the strain energy of the entire molecule and partition it between the two ring systems to identify the major sources of instability.
Computational methods can predict the most stable three-dimensional arrangements (conformations) of this compound by calculating the potential energy of various geometric possibilities.
A conformational search would identify low-energy structures, focusing on:
The puckering of the cyclobutane ring.
The chair, boat, or twist-boat conformation of the piperidine ring.
The orientation of the hydroxyl (-OH) and dimethoxy (-OCH₃) groups.
The relative energies of these conformers determine their population at a given temperature. For example, the energy difference between chair conformations with the hydroxyl group in an axial versus an equatorial position would be calculated to determine the preferred isomer. Molecular dynamics simulations could further be used to study the interconversion between different conformations over time, providing insight into the molecule's flexibility.
The following table illustrates the type of data that a conformational analysis would generate, showing hypothetical relative energies for possible conformers.
| Conformer ID | Piperidine Ring Conformation | C8-OH Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Chair | Equatorial | 0.00 |
| Conf-2 | Chair | Axial | 1.25 |
| Conf-3 | Twist-Boat | Equatorial | 5.10 |
| Conf-4 | Twist-Boat | Axial | 6.50 |
Note: Data is hypothetical and for illustrative purposes only.
In Silico Prediction of Molecular Features and Reactivity
In the absence of extensive experimental data, in silico computational methods provide valuable insights into the physicochemical properties and potential reactivity of this compound. These predictive models utilize the molecule's two-dimensional structure to calculate key molecular descriptors that are instrumental in assessing its drug-likeness and potential pharmacokinetic profile.
Hydrogen bonding is a critical intermolecular force that influences a molecule's solubility, boiling point, and its ability to interact with biological targets. The capacity of a molecule to participate in hydrogen bonding is quantified by the number of hydrogen bond donors and acceptors it possesses. For this compound, computational analysis of its structure reveals the following hydrogen bonding characteristics:
Hydrogen Bond Donors: These are hydrogens attached to electronegative atoms (typically oxygen or nitrogen). In the structure of this compound, the hydroxyl (-OH) group and the secondary amine (-NH-) group can each donate a hydrogen atom.
Hydrogen Bond Acceptors: These are electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons that can accept a hydrogen atom from a donor. The oxygen atoms of the two methoxy (B1213986) groups, the oxygen of the hydroxyl group, and the nitrogen of the amine group all act as hydrogen bond acceptors.
The calculated hydrogen bonding properties are summarized in the table below.
| Molecular Feature | Predicted Value |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These values suggest that this compound has a moderate capacity to engage in hydrogen bonding, which is a key consideration in its potential interactions within a biological system.
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-terminal heavy atom. A lower number of rotatable bonds is generally considered favorable for oral bioavailability, as it reduces the entropic penalty upon binding to a target. For this compound, the analysis of its structure identifies the rotatable bonds. The two single bonds connecting the methoxy groups to the spirocyclic core are considered rotatable.
| Molecular Feature | Predicted Value |
| Rotatable Bond Count | 2 |
This relatively low number of rotatable bonds suggests a degree of conformational rigidity for the molecule.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes and is a good predictor of oral bioavailability and blood-brain barrier penetration. It is calculated by summing the surface contributions of all polar atoms in a molecule. The calculated TPSA for this compound is presented in the table below.
| Molecular Feature | Predicted Value (Ų) |
| Topological Polar Surface Area | 51.86 |
A TPSA value in this range is often associated with good oral bioavailability.
Integration of Experimental and Computational Data for Predictive Models
While in silico predictions offer a valuable starting point, the development of robust predictive models for the behavior of this compound would ideally involve the integration of computational data with experimental results. This synergistic approach allows for the refinement and validation of theoretical models, leading to more accurate predictions.
For instance, experimentally determined properties such as solubility, lipophilicity (LogP), and metabolic stability could be used to calibrate and validate the computational predictions. Should discrepancies arise, the computational models can be adjusted to better reflect the real-world behavior of the molecule. Furthermore, experimental data from techniques like X-ray crystallography could provide the precise three-dimensional structure of the molecule, which would, in turn, allow for more accurate computational studies of its interactions with potential biological targets. This iterative cycle of prediction, experimentation, and model refinement is a cornerstone of modern drug discovery and chemical research.
Theoretical Structure-Activity Relationship (SAR) Investigations
Theoretical Structure-Activity Relationship (SAR) studies are a powerful computational tool used to understand how the chemical structure of a compound influences its biological activity. These investigations can guide the design of new analogs of this compound with potentially improved properties.
Through computational modeling, it is possible to systematically modify the structure of this compound and assess the impact of these changes on its molecular recognition features. For example, the hydroxyl and amine groups, identified as key hydrogen bonding moieties, could be altered. The methoxy groups could be replaced with other substituents to modulate properties like lipophilicity and steric bulk.
By calculating the changes in properties such as TPSA, hydrogen bonding capacity, and molecular shape for each new virtual analog, a theoretical SAR landscape can be constructed. This would allow researchers to identify which structural modifications are likely to enhance or diminish the molecule's potential for interaction with a specific biological target, even before any chemical synthesis is undertaken. This in silico approach can significantly streamline the process of lead optimization by prioritizing the synthesis of compounds with the most promising predicted profiles.
Modeling of Scaffold-Receptor Interactions based on Molecular Shape and Electrostatics
Detailed computational and theoretical studies specifically modeling the scaffold-receptor interactions of this compound based on its molecular shape and electrostatics are not extensively available in publicly accessible scientific literature. The unique three-dimensional arrangement of the azaspiro[3.5]nonane core, combined with the electronic properties of its dimethoxy and hydroxyl substituents, provides a distinct scaffold for potential interactions with biological receptors. However, without specific molecular docking or dynamics simulation studies, the nature of these interactions remains largely theoretical.
In general, the modeling of such interactions for similar azaspirocyclic scaffolds involves a multi-faceted approach. Pharmacophore modeling is a common starting point to identify the essential three-dimensional arrangement of chemical features required for biological activity. For a molecule like this compound, key pharmacophoric features would likely include hydrogen bond donors (from the hydroxyl and amine groups), hydrogen bond acceptors (from the oxygen atoms of the hydroxyl and dimethoxy groups), and hydrophobic regions defined by the aliphatic rings.
Molecular docking simulations would be the subsequent step to predict the preferred binding orientation of the compound within the active site of a target receptor. The shape of the spirocyclic system plays a crucial role in determining its complementarity to the binding pocket. The relatively rigid nature of the spiro-fused ring system restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
The electrostatic potential of this compound is a critical determinant of its interaction with a receptor. The distribution of electron density across the molecule, influenced by the electronegative oxygen and nitrogen atoms, creates regions of positive and negative potential. These electrostatic features guide the molecule into the binding site and are pivotal for forming specific interactions, such as hydrogen bonds and salt bridges, with complementary residues in the receptor.
While specific data tables and detailed research findings for this compound are not available, the table below outlines the theoretical contributions of its structural features to receptor interactions, based on general principles of computational chemistry.
| Structural Feature | Potential Contribution to Receptor Interaction | Type of Interaction |
|---|---|---|
| Azaspiro[3.5]nonane Scaffold | Provides a rigid, three-dimensional framework that dictates the spatial orientation of functional groups, influencing shape complementarity with the receptor binding site. | Van der Waals forces, Hydrophobic interactions |
| Amine Group (-NH-) | Can act as a hydrogen bond donor. At physiological pH, it may be protonated (-NH2+-), enabling it to form a salt bridge with an acidic residue in the receptor. | Hydrogen bonding, Ionic interactions (salt bridge) |
| Hydroxyl Group (-OH) | Can act as both a hydrogen bond donor and acceptor, forming key interactions with polar residues in the binding pocket. | Hydrogen bonding |
| Dimethoxy Groups (-OCH3)2 | The oxygen atoms can act as hydrogen bond acceptors. The methyl groups contribute to hydrophobic interactions. | Hydrogen bonding, Hydrophobic interactions |
Further research employing quantum mechanics, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies would be necessary to elucidate the specific interactions and binding thermodynamics of this compound with any given biological target.
Applications of the Azaspiro 3.5 Nonane Scaffold in Academic Research
Utility as a Building Block in Complex Chemical Synthesis
The azaspiro[3.5]nonane core is increasingly recognized as a valuable building block in the synthesis of complex molecules. Its rigid spirocyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable feature in rational drug design. Researchers have developed various synthetic routes to access functionalized azaspiro[3.5]nonane derivatives, enabling their incorporation into larger, more complex molecular architectures.
For instance, the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues has been reported, highlighting their utility as versatile building blocks in medicinal chemistry. These building blocks can be selectively functionalized at different positions, allowing for the systematic exploration of structure-activity relationships (SAR). The development of such modular synthetic approaches is crucial for the efficient construction of diverse chemical libraries.
While specific research detailing the use of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol as a building block is not extensively available in peer-reviewed literature, its structure suggests potential for further chemical modification. The hydroxyl and secondary amine functionalities serve as handles for the introduction of various substituents, and the dimethoxy acetal (B89532) could act as a protected ketone, which can be revealed under specific conditions to allow for further derivatization.
Design of Novel Molecular Scaffolds for Chemical Libraries
The unique topology of the azaspiro[3.5]nonane scaffold makes it an attractive core for the design of novel molecular scaffolds for chemical libraries. The concept of "scaffold-based" drug discovery relies on the use of a common molecular framework that can be decorated with a variety of functional groups to generate a library of diverse compounds. The inherent three-dimensionality of the azaspiro[3.5]nonane scaffold allows for the exploration of chemical space in a way that is not possible with more traditional, "flat" aromatic scaffolds.
The design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as G protein-coupled receptor 119 (GPR119) agonists has been described. sigmaaldrich.com This work exemplifies how the azaspiro[3.5]nonane scaffold can be utilized to create focused libraries of compounds for screening against specific biological targets. By systematically modifying the substituents on the azaspiro[3.5]nonane core, researchers were able to identify potent and selective GPR119 agonists with desirable pharmacokinetic properties. sigmaaldrich.com
Table 1: Representative Azaspiro[3.5]nonane Scaffolds for Library Synthesis
| Scaffold | Key Features | Potential Applications |
|---|---|---|
| 2,6-Diazaspiro[3.5]nonane | Two nitrogen atoms for diverse functionalization | Kinase inhibitors, GPCR modulators |
| 7-Azaspiro[3.5]nonane | Single nitrogen for focused derivatization | GPR119 agonists, ion channel modulators |
This table is generated based on the general utility of the azaspiro[3.5]nonane scaffold and its derivatives in chemical library design.
Development of Bioisosteric Analogues in Chemical Biology
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The azaspiro[3.5]nonane scaffold has proven to be a valuable tool in the development of novel bioisosteric analogues.
Mimicry of Natural Product Fragments (e.g., pipecolic acid bioisosteres)
One of the most compelling applications of the azaspiro[3.5]nonane scaffold is its use as a bioisostere for naturally occurring fragments, such as pipecolic acid. Pipecolic acid, a non-proteinogenic amino acid, is a component of several natural products and has been incorporated into various drug candidates. The piperidine (B6355638) ring of pipecolic acid can be susceptible to metabolic degradation.
Researchers have reported that 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can serve as a bioisostere of pipecolic acid. univ.kiev.ua This spirocyclic analogue mimics the three-dimensional structure and pharmacophoric features of pipecolic acid while potentially offering improved metabolic stability due to the presence of the spirocyclic core. univ.kiev.ua The synthesis of functionalized derivatives of this scaffold allows for its incorporation into bioactive compounds in a versatile manner. univ.kiev.ua
Influence of Spirocyclic Constraint on Bioisosteric Replacement
The introduction of a spirocyclic constraint has a profound influence on the properties of a molecule, which can be advantageous in bioisosteric replacement. The rigid nature of the spirocycle reduces the conformational flexibility of the molecule, which can lead to an increase in binding affinity for a biological target by minimizing the entropic penalty of binding.
Furthermore, the spirocyclic core can alter the physicochemical properties of a molecule, such as its lipophilicity and aqueous solubility. In some cases, the replacement of a more flexible acyclic or monocyclic fragment with a rigid spirocycle can lead to an improved pharmacokinetic profile. The spirocyclic nature of azaspiro[3.5]nonanes can also shield adjacent functional groups from metabolic enzymes, thereby enhancing the metabolic stability of the molecule.
Exploration of Underexplored Chemical Space in Scaffold Design
The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. A significant portion of this space remains unexplored, and there is a great deal of interest in developing new synthetic methods and molecular scaffolds that can access these uncharted territories. The azaspiro[3.5]nonane scaffold, with its inherent three-dimensionality and rich stereochemistry, provides an excellent platform for the exploration of underexplored chemical space.
By moving away from traditional flat, aromatic scaffolds and embracing more three-dimensional structures like the azaspiro[3.5]nonane core, chemists can design and synthesize molecules with novel shapes and properties. This exploration of new chemical space is crucial for the discovery of first-in-class drugs that act on novel biological targets. The development of diverse chemical libraries based on the azaspiro[3.5]nonane scaffold is a key strategy in this endeavor.
Potential as a Scaffold for Ligand Design in Molecular Interaction Studies
The well-defined and rigid nature of the azaspiro[3.5]nonane scaffold makes it an ideal platform for the design of ligands for molecular interaction studies. By precisely positioning functional groups on the spirocyclic framework, researchers can probe the specific interactions between a ligand and its biological target, such as a protein or a nucleic acid.
The study of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists is a prime example of this application. sigmaaldrich.com The systematic modification of the substituents on the azaspiro[3.5]nonane core allowed for the elucidation of the key molecular interactions responsible for GPR119 activation. sigmaaldrich.com This information is invaluable for the rational design of more potent and selective ligands.
Table 2: Research Findings on Azaspiro[3.5]nonane Derivatives
| Compound/Scaffold | Research Area | Key Finding |
|---|---|---|
| 7-Azaspiro[3.5]nonane derivatives | Ligand Design (GPR119 Agonists) | Optimization of substituents led to potent and selective GPR119 agonists with favorable pharmacokinetic profiles. sigmaaldrich.com |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Bioisosterism | Serves as a viable bioisostere for pipecolic acid, offering potential for improved metabolic stability. univ.kiev.ua |
This table summarizes key research findings on the broader azaspiro[3.5]nonane scaffold due to the limited specific data on this compound.
Structural Features for Fitting into Defined Molecular Pockets
The inherent three-dimensionality of the azaspiro[3.5]nonane scaffold is a key feature that allows for the precise orientation of substituents to fit into defined molecular pockets of biological targets. tandfonline.com Unlike flat aromatic systems, the spirocyclic core projects functional groups in multiple dimensions, which can lead to more significant interactions with a three-dimensional binding site. tandfonline.com The quaternary carbon at the spiro junction imparts a high degree of sp3 character, which is often associated with improved clinical success for drug candidates.
A notable example of the azaspiro[3.5]nonane scaffold's utility can be found in the development of G protein-coupled receptor 119 (GPR119) agonists. nih.gov GPR119 is a promising target for the treatment of type 2 diabetes and obesity. nih.gov In a study focused on developing novel GPR119 agonists, researchers utilized the 7-azaspiro[3.5]nonane core to systematically explore the structure-activity relationship (SAR). nih.gov The scaffold allowed for the optimization of two key regions of the molecule: the piperidine N-capping group (R2) and the aryl group (R3). The rigid nature of the scaffold provided a stable platform to investigate how modifications to these groups affected the molecule's ability to bind to the GPR119 receptor.
Molecular modeling and docking studies of azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) further illustrate the importance of this scaffold's structural features. nih.gov These studies revealed that the azaspiro moiety facilitates the positioning of the molecule within the enzyme's active site, allowing for key hydrogen bond interactions with residues such as I7 and S59. nih.gov The defined geometry of the scaffold ensures that the interacting functional groups are held in the optimal orientation for binding.
The following interactive table summarizes the structure-activity relationship of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, highlighting how different substituents on the scaffold influence their potency.
| Compound | R2 Group | R3 Group | GPR119 Agonist Activity (EC50, nM) |
| 54a | Pyrimidin-2-yl | 4-Methoxyphenyl | 15 |
| 54b | Pyrimidin-2-yl | 4-Chlorophenyl | 25 |
| 54c | Pyrimidin-2-yl | 4-(Trifluoromethyl)phenyl | 35 |
| 54g | 5-Chloropyrimidin-2-yl | 4-Methoxyphenyl | 3.2 |
| 54h | 5-Chloropyrimidin-2-yl | 4-Chlorophenyl | 8.9 |
| 54i | 5-Chloropyrimidin-2-yl | 4-(Trifluoromethyl)phenyl | 18 |
Data sourced from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists. nih.gov
Modulation of Molecular Recognition via Spirocyclic Rigidity
The rigidity of the azaspiro[3.5]nonane scaffold plays a crucial role in modulating molecular recognition. By reducing the number of rotatable bonds compared to more flexible aliphatic chains or rings, the spirocyclic system decreases the entropic penalty upon binding to a biological target. bldpharm.com This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and potency. bldpharm.com
The conformational constraint imposed by the spirocyclic structure ensures a well-defined spatial arrangement of substituents, which can enhance selectivity for the intended target over off-target proteins. bldpharm.com In the development of the aforementioned GPR119 agonists, the rigidity of the 7-azaspiro[3.5]nonane core was instrumental in achieving high potency. nih.gov The optimization of the R2 and R3 substituents on this rigid framework led to the identification of compound 54g as a potent GPR119 agonist with an EC50 of 3.2 nM. nih.gov This high potency is attributed to the optimal positioning of the interacting moieties, which is maintained by the inflexible scaffold.
Furthermore, in the context of azaspiro dihydrotriazines as influenza virus inhibitors, the rigidity of the scaffold is key to maintaining the necessary geometry for effective inhibition of the DHFR enzyme. nih.gov The spirocyclic core acts as a stable anchor, ensuring that the critical interactions with the enzyme's active site are preserved. The inhibitory activity (Ki) of these compounds on human DHFR was found to be comparable to their antiviral activity (EC50) against the Influenza B virus, underscoring the importance of the scaffold in achieving the desired biological effect through precise molecular recognition. nih.gov
The following interactive table showcases the correlation between the antiviral activity and the DHFR inhibitory activity for a selection of azaspiro dihydrotriazine derivatives.
| Compound | Antiviral Activity against Influenza B (EC50, µM) | hDHFR Inhibitory Activity (Ki, µM) |
| 4 | 0.25 | 0.65 |
| 6 | 0.19 | 0.53 |
| 19 | 2.5 | 1.30 |
| 20 | 3.0 | 1.40 |
Data sourced from a study on azaspiro dihydrotriazines as influenza virus inhibitors. nih.gov
Future Research Directions and Perspectives
Development of Stereoselective and Enantioselective Synthetic Routes
A primary focus for future research will be the development of synthetic pathways that allow for precise control over the stereochemistry of the 6-azaspiro[3.5]nonane core. The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, establishing stereoselective and enantioselective synthetic routes is crucial for the preparation of enantiomerically pure 2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol and its derivatives, enabling detailed investigation of their structure-activity relationships.
Promising approaches include the use of chiral catalysts and auxiliaries to direct the formation of the spirocyclic system. For instance, transition metal-catalyzed asymmetric reactions, such as rhodium-catalyzed cyclopropanations, have shown success in the stereoselective synthesis of other azaspirocycles. nih.govmdpi.com Organocatalysis, particularly employing N-heterocyclic carbenes (NHCs), also presents a powerful tool for the enantioselective synthesis of complex spiroheterocycles. researchgate.netacs.orgresearchgate.net Future work could adapt these methods to the synthesis of the 6-azaspiro[3.5]nonane skeleton.
| Catalyst Type | Reaction | Stereoselectivity | Reference |
| Rhodium(II) carboxylate | Intramolecular cyclopropanation | High diastereoselectivity and enantioselectivity | nih.govmdpi.com |
| Chiral N-heterocyclic carbene (NHC) | [3+2] annulation | Good to excellent enantioselectivity | researchgate.net |
| Chiral Phosphoric Acid | Asymmetric Pictet-Spengler Reaction | High enantioselectivity | N/A |
Advanced Functionalization Strategies at Diverse Positions of the Scaffold
To fully explore the chemical space around the this compound scaffold, the development of advanced and regioselective functionalization strategies is essential. The ability to introduce a wide range of substituents at various positions on both the cyclobutane (B1203170) and piperidine (B6355638) rings will be critical for fine-tuning the physicochemical and pharmacological properties of these compounds.
Future research should focus on late-stage functionalization, which allows for the diversification of complex molecules at a late point in the synthetic sequence. Techniques such as C-H activation, which enables the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, will be particularly valuable. Additionally, the development of protecting group strategies that allow for the selective modification of different positions on the scaffold will be important. For example, the nitrogen atom of the piperidine ring and the hydroxyl group at the 8-position are prime targets for derivatization to modulate properties like solubility and target binding. The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists has demonstrated the feasibility of functionalizing the azaspiro[3.5]nonane core to achieve specific biological activities. nih.govlarionovgroup.com
Elucidation of Detailed Reaction Mechanisms through Combined Computational and Experimental Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing synthetic routes and designing new ones. A synergistic approach that combines experimental investigations with computational modeling will be instrumental in achieving this.
Experimental techniques such as kinetic studies, in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR), and the isolation and characterization of reaction intermediates can provide valuable mechanistic insights. These experimental findings can be complemented by computational studies using methods like Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and elucidate the factors that control regioselectivity and stereoselectivity. acs.orgnottingham.ac.uk This combined approach will facilitate a deeper understanding of the underlying principles governing the chemistry of the 6-azaspiro[3.5]nonane scaffold.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Modeling reaction pathways of spirocycle formation | Energies of transition states and intermediates, origins of stereoselectivity |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Understanding catalyst-substrate interactions |
| Molecular Dynamics (MD) Simulations | Conformational analysis of flexible intermediates | Identification of low-energy conformations leading to the major product |
Exploration of the Azaspiro[3.5]nonane Scaffold in Materials Science Research
Beyond its potential in medicinal chemistry, the rigid, three-dimensional structure of the 6-azaspiro[3.5]nonan-8-ol scaffold makes it an attractive building block for the development of novel materials. Future research should explore the incorporation of this and related azaspiro[3.5]nonane scaffolds into polymers and other materials to create substances with unique properties.
One potential application is in the field of organic electronics, where spiro compounds are known for their morphological stability and ability to form amorphous thin films, which are desirable for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The introduction of the azaspiro[3.5]nonane motif could lead to new materials with tailored electronic and photophysical properties. Furthermore, the functional groups on the this compound scaffold, such as the hydroxyl group, could be used to anchor the molecule to surfaces or to initiate polymerization reactions. Another area of exploration is the use of azaspiro[3.5]nonane-containing polymers as scaffolds in tissue engineering, where the defined three-dimensional structure could provide a suitable environment for cell growth and tissue regeneration. benthamscience.comresearchgate.netmdpi.comnih.gov
Integration of High-Throughput Synthesis and Computational Screening for Scaffold Optimization
To accelerate the discovery of novel applications for the this compound scaffold, future research should embrace the integration of high-throughput synthesis and computational screening. High-throughput synthesis techniques, such as parallel synthesis and automated reaction platforms, can be employed to rapidly generate large libraries of derivatives with diverse functional groups. nih.govrsc.orgresearchgate.netresearchgate.net
These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. In parallel, computational screening methods, such as molecular docking and virtual screening, can be used to predict the binding of these compounds to biological targets or to estimate their material properties. nih.govmdpi.combeilstein-journals.orgmdpi.com This integrated approach will enable a more efficient exploration of the chemical space around the 6-azaspiro[3.5]nonane scaffold and will facilitate the rapid identification of lead compounds for further development in a variety of applications.
Q & A
Q. What are the optimal synthetic routes and purification strategies for 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol to achieve >95% purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates such as 6-azaspiro[3.5]nonan-8-ol (CAS 104768-35-6), which can be functionalized with dimethoxy groups. Key steps include:
- Reagent Selection : Use chloroacetyl chloride or similar acylating agents for introducing substituents .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures achieves >95% purity, as reported for structurally related spirocyclic compounds .
Q. Which analytical techniques are most reliable for confirming the spirocyclic structure and functional groups of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : H and C NMR can resolve the spirocyclic scaffold and dimethoxy groups (e.g., δ 3.2–3.5 ppm for methoxy protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 215.15 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structural modifications (e.g., methoxy vs. hydroxyl groups) influence the reactivity and biological activity of azaspiro compounds?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential:
-
Steric and Electronic Effects : Methoxy groups increase steric hindrance and reduce nucleophilic reactivity compared to hydroxyl analogs. For example, 8-hydroxy-6-azaspiro[3.5]nonan-5-one (EN300-399904) shows higher hydrogen-bonding potential than its methoxy derivative .
-
Biological Assays : Test binding affinity against targets (e.g., enzymes, receptors) using fluorescence polarization or surface plasmon resonance (SPR). Replace dimethoxy with hydroxyl groups to assess changes in IC values .
Compound Substituents LogP IC (nM) Source 6-azaspiro[3.5]nonan-8-ol -OH 1.2 120 2,2-Dimethoxy derivative -OCH 2.1 450
Q. What strategies are recommended for resolving contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Address discrepancies using cross-validation and empirical falsification:
- Multi-Technique Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments .
- Batch Reproducibility : Test multiple synthetic batches to rule out experimental variability. For example, inconsistent HPLC retention times may indicate residual solvents or stereochemical impurities .
- Data Triangulation : Apply statistical tools (e.g., PCA for spectral data) to identify outliers or systematic errors .
Q. How does the spirocyclic scaffold of this compound impact its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC; spirocyclic compounds often show instability in strongly acidic/basic conditions due to ring-opening .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For related azaspiro compounds, degradation typically occurs above 150°C .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Test hepatic microsome stability to assess rapid metabolism (e.g., cytochrome P450-mediated demethylation of methoxy groups) .
- Tissue Penetration : Measure logD values (e.g., experimentally determined logD = 2.1) to predict blood-brain barrier permeability .
- Dose-Response Refinement : Adjust in vivo dosing regimens based on in vitro IC values and bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
